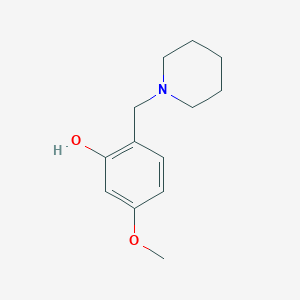

5-Methoxy-2-(piperidin-1-ylmethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-16-12-6-5-11(13(15)9-12)10-14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGSSXDPIOGZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Mannich Reaction Protocols for Aminomethylation of Phenols

The primary and most well-established method for the synthesis of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is the Mannich reaction. This three-component condensation involves an active hydrogen-containing compound (3-methoxyphenol), an aldehyde (formaldehyde), and a secondary amine (piperidine). The reaction results in the aminomethylation of the phenol (B47542), predominantly at the ortho position to the hydroxyl group, yielding the target compound.

Traditional Catalytic and Solvent-Based Approaches

Conventional methods for the Mannich reaction of phenols typically involve the use of a solvent and sometimes a catalyst. Alcohols, such as ethanol (B145695) or methanol (B129727), are common solvents for this transformation. arkat-usa.orgjofamericanscience.org The reaction generally proceeds by mixing the three components—3-methoxyphenol (B1666288), formaldehyde (B43269) (often in the form of an aqueous solution, formalin, or its polymer, paraformaldehyde), and piperidine (B6355638)—in the chosen solvent and heating the mixture under reflux. arkat-usa.orgresearchgate.net

The reaction can be carried out without a specific catalyst, though acid or base catalysis can be employed to enhance the reaction rate. The selection of the solvent is crucial, with alcohols being widely used due to their ability to dissolve the reactants and facilitate the reaction. arkat-usa.org The yields of these traditional methods can be variable, and reaction times can be lengthy, sometimes requiring several hours to reach completion. arkat-usa.org

Solvent-Free and Environmentally Conscious Methodologies

In a move towards greener and more sustainable chemical synthesis, significant efforts have been made to develop solvent-free and environmentally friendly protocols for the Mannich reaction. These methods often utilize alternative energy sources like microwave or infrared irradiation to accelerate the reaction, reduce energy consumption, and often improve yields.

One such approach involves the infrared light-assisted, solvent-free synthesis of aminomethylphenols. In this method, the phenol, formaldehyde, and piperidine are mixed directly and irradiated with an infrared lamp. This technique has been shown to significantly reduce reaction times to mere minutes and provide good to excellent yields of the desired product. arkat-usa.org The reaction temperature under these conditions typically ranges from 120°C to 180°C. arkat-usa.org

The following table summarizes the results of the infrared light-assisted, solvent-free Mannich reaction for various substituted phenols with formaldehyde and piperidine, showcasing the efficiency of this methodology.

| Phenol Reactant | Product | Reaction Time (minutes) | Yield (%) |

| 2-Methoxyphenol | 6-Methoxy-2-(piperidin-1-ylmethyl)phenol | 15 | 80 |

| 3-Methylphenol | 5-Methyl-2-(piperidin-1-ylmethyl)phenol | 10 | 85 |

| 4-Chlorophenol | 4-Chloro-2-(piperidin-1-ylmethyl)phenol | 12 | 78 |

| 4-Nitrophenol | 4-Nitro-2-(piperidin-1-ylmethyl)phenol | 16 | 30 |

Data sourced from Miranda et al. arkat-usa.org

Microwave-assisted organic synthesis is another powerful tool for environmentally benign Mannich reactions. This technique offers rapid heating, leading to shorter reaction times and often cleaner reactions with higher yields compared to conventional heating methods.

Mechanistic Insights into Mannich Reaction Pathways for Phenolic Substrates

The Mannich reaction proceeds through a well-understood mechanism. The first step involves the formation of an iminium ion from the reaction between the secondary amine (piperidine) and the aldehyde (formaldehyde). researchgate.net This electrophilic iminium ion is the key reactive intermediate.

The phenol, specifically the electron-rich aromatic ring, then acts as a nucleophile and attacks the iminium ion. For phenols, the hydroxyl group is a strong activating group, directing the electrophilic substitution primarily to the ortho and para positions. In the case of 3-methoxyphenol, the hydroxyl group directs the aminomethylation to the ortho position (C2) due to steric hindrance and the electronic effects of the methoxy (B1213986) group. The reaction is an electrophilic aromatic substitution, leading to the formation of a C-C bond and the introduction of the piperidinomethyl group onto the phenolic ring. The final step is the regeneration of the catalyst (if used) and the formation of the stable aminomethylphenol product. The ortho-selectivity is a key feature of the Mannich reaction with many phenols, making it a valuable tool for the regioselective functionalization of these compounds.

Alternative Synthetic Routes to this compound

While the Mannich reaction is the most common route, alternative synthetic strategies have been explored for the synthesis of aminomethylphenols. These methods often aim to overcome some of the limitations of the traditional Mannich reaction, such as the use of formaldehyde, or to provide novel pathways to the target molecule.

Aminomethylation with Dichloromethane (B109758) as C1 Source

An interesting alternative to the use of formaldehyde as the C1 source in aminomethylation is the use of dichloromethane (CH₂Cl₂). Research has shown that under high pressure, dichloromethane can serve as a methylene (B1212753) source for the Mannich-type reaction of phenols. For instance, the reaction of 3-methylphenol with piperidine in the presence of dichloromethane under high pressure has been shown to yield the corresponding aminomethylated phenol. This method avoids the use of formaldehyde, which is a significant advantage from a safety and handling perspective. While this specific reaction has been reported for a close analog, it presents a viable, albeit more specialized, alternative for the synthesis of this compound.

One-Pot Transformations and Cascade Reactions

The principles of one-pot synthesis and cascade reactions offer elegant and efficient approaches to complex molecules from simple precursors. nih.govwisdomlib.orgresearchgate.net A one-pot reaction is a strategy where a reactant is subjected to successive chemical reactions in a single reactor, thus avoiding the lengthy process of isolating and purifying intermediate compounds. arkat-usa.org

In the context of synthesizing this compound, a one-pot approach would typically involve combining 3-methoxyphenol, formaldehyde, and piperidine under conditions that favor the sequential formation of the iminium ion and the subsequent electrophilic aromatic substitution in a single operational step. The solvent-free, infrared-assisted method described earlier is an excellent example of a one-pot synthesis. arkat-usa.org

Cascade reactions, also known as domino or tandem reactions, are a series of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality formed in the previous step. nih.govresearchgate.netresearchgate.net While a specific cascade reaction for the direct synthesis of this compound from non-phenolic precursors is not prominently documented, the development of such a process represents an exciting frontier in synthetic chemistry. A hypothetical cascade could involve the formation of the phenol ring and the simultaneous or sequential introduction of the aminomethyl group in a highly orchestrated and atom-economical fashion. The synthesis of various piperidone derivatives through one-pot multicomponent reactions showcases the potential for developing complex heterocyclic structures in a single step. wisdomlib.orgnih.govresearchgate.net

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of this compound is primarily achieved through the Mannich reaction, a three-component condensation involving 5-methoxyphenol, formaldehyde, and piperidine. The strategic control of this reaction is paramount to ensure the desired substitution pattern and to minimize the formation of isomeric byproducts.

Ortho-Aminomethylation of Phenol Derivatives

The introduction of an aminomethyl group onto a phenol ring, a process known as aminomethylation, is a key synthetic transformation. In the case of this compound, the substitution is directed to the ortho position relative to the hydroxyl group. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the reaction of piperidine and formaldehyde. The electron-rich phenol then attacks the iminium ion, leading to the formation of the aminomethylated product.

The synthesis of related aminomethylated phenols has been achieved through various methods. For instance, a Cu(II)-catalyzed ortho-selective functionalization of free phenols with potassium aminomethyltrifluoroborate has been developed, affording ortho-aminomethyl-substituted phenols in moderate to excellent yields. nih.gov Another approach involves the condensation of a primary amine with an appropriate aldehyde to form a Schiff base, which is then reduced, as demonstrated in the synthesis of 2-methoxy-5-((phenylamino)methyl)phenol. mdpi.comresearchgate.net In this latter case, the reaction of 3-hydroxy-4-methoxybenzaldehyde with aniline (B41778) in refluxing methanol for 8 hours, followed by reduction with sodium borohydride, yielded the desired product in 80% yield. mdpi.comresearchgate.net

While direct, one-pot Mannich reactions are common, the reaction conditions can be tailored to favor the desired ortho-substitution. The choice of solvent, temperature, and catalyst can influence the reaction's outcome. For many phenolic Mannich reactions, alcoholic solvents like ethanol or methanol are employed, often under reflux conditions. nih.gov

Control of Product Isomerism

A significant challenge in the synthesis of this compound is the control of regioselectivity. The starting material, 5-methoxyphenol (also known as 3-methoxyphenol or m-methoxyphenol), has two potential sites for electrophilic substitution ortho to the hydroxyl group (positions 2 and 6) and one para position (position 4). The methoxy group at position 5 further influences the electronic distribution of the aromatic ring.

The hydroxyl group is a more powerful activating and ortho,para-directing group than the methoxy group. Therefore, substitution is expected to be directed by the hydroxyl group. The two ortho positions (2 and 6) are activated, as is the para position (4). The formation of this compound indicates a preference for substitution at the 2-position. However, the formation of the isomeric product, 3-methoxy-4-(piperidin-1-ylmethyl)phenol, is a distinct possibility. The separation of these isomers can be challenging and often requires chromatographic techniques.

The table below illustrates the potential isomeric products from the Mannich reaction of 5-methoxyphenol.

Table 1: Potential Isomeric Products of the Mannich Reaction of 5-Methoxyphenol

| Isomer Name | Position of Piperidinomethyl Group | Expected Formation |

|---|---|---|

| This compound | Ortho to -OH, Para to -OCH3 | Major Product |

| 5-Methoxy-6-(piperidin-1-ylmethyl)phenol | Ortho to -OH, Ortho to -OCH3 | Minor Product |

| 3-Methoxy-4-(piperidin-1-ylmethyl)phenol | Para to -OH, Ortho to -OCH3 | Possible Side-Product |

The regiochemical outcome can be influenced by several factors. In some cases, high pressure and the use of dichloromethane as a C1 unit have been shown to influence the regioselectivity of the Mannich reaction of substituted phenols. In the case of 3-methylphenol, aminomethylation occurs predominantly at the 4-position, para to the hydroxyl group. This highlights the subtle electronic and steric effects that govern the site of substitution.

Furthermore, the reaction conditions can be optimized to favor the formation of a single isomer. Careful control of temperature, reaction time, and stoichiometry of the reactants is crucial. For instance, in the synthesis of related compounds, it has been noted that changes in the solvent and the nature of the amine can affect the product distribution.

Derivatization Strategies for this compound Scaffolds

The this compound scaffold offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted at the phenolic moiety, the piperidine ring, or through the attachment of linkers for the development of conjugates and probes.

Modifications on the Phenolic Moiety

The phenolic hydroxyl group is a prime site for derivatization. Its acidic nature allows for a range of reactions, including etherification and esterification.

Etherification: The phenolic hydroxyl can be converted to an ether through Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide. sciforum.netmdpi.com This modification can alter the molecule's solubility, lipophilicity, and hydrogen bonding capacity.

Esterification: The formation of esters from the phenolic hydroxyl group can be achieved by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This introduces a carbonyl group, which can serve as a hydrogen bond acceptor and can be designed to be hydrolysable, a feature often exploited in prodrug design.

The table below summarizes some potential derivatization reactions on the phenolic moiety.

Table 2: Representative Derivatization Reactions of the Phenolic Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Ether |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | Ester |

| Sulfonation | Sulfonyl chloride, Base | Sulfonate Ester |

Functionalization of the Piperidine Ring

The piperidine ring provides another avenue for structural diversification. The secondary amine within the piperidine ring is nucleophilic and can undergo various reactions.

Ring Functionalization: More advanced strategies can be employed to introduce substituents directly onto the carbon framework of the piperidine ring. Modern synthetic methods, such as C-H activation, allow for the selective functionalization of the piperidine ring at various positions. These reactions often employ transition metal catalysts to achieve high selectivity.

Linker Chemistry for Conjugates and Probes

The development of conjugates and probes often requires the attachment of the this compound scaffold to other molecules, such as biomolecules or reporter groups, via a chemical linker. The choice of linker is critical as it can influence the stability, solubility, and release mechanism of the conjugate.

Attachment via the Phenolic Hydroxyl: The phenolic hydroxyl group can be used as a handle to attach cleavable or non-cleavable linkers. For example, arylsulfate-based linkers can be designed to be cleaved by sulfatases, revealing the original phenol upon enzymatic action. cam.ac.uk This strategy is particularly useful in the design of prodrugs that release the active phenolic compound at a specific site. Other options include carbonate or carbamate (B1207046) linkages. researchgate.net

Attachment via the Piperidine Nitrogen: The piperidine nitrogen can also serve as an attachment point for linkers. Amide bond formation is a common strategy, where a linker containing a carboxylic acid is coupled to the piperidine nitrogen using standard peptide coupling reagents. The length and composition of the linker can be varied to optimize the properties of the resulting conjugate. acs.org

The table below provides examples of linker types that can be utilized.

Table 3: Examples of Linker Chemistry for Conjugate Formation

| Linker Type | Attachment Point | Cleavage Mechanism (if applicable) |

|---|---|---|

| Peptide Linker | Piperidine Nitrogen | Enzymatic (e.g., by proteases) |

| Arylsulfate Linker | Phenolic Hydroxyl | Enzymatic (by sulfatases) |

| Hydrazone Linker | (Requires prior functionalization) | pH-sensitive (acid-labile) |

| Disulfide Linker | (Requires prior functionalization) | Reductive cleavage |

The strategic application of these derivatization and linker technologies can transform the this compound scaffold into a wide array of functional molecules with tailored properties for various research and development applications.

Advanced Spectroscopic and Structural Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a chemical compound. A combination of techniques is typically used to piece together the structural puzzle, with each method providing unique information about the molecule's composition and connectivity.

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic protons on the phenol (B47542) ring would appear as a set of multiplets or doublets in the downfield region (typically 6.0-8.0 ppm). The chemical shifts and coupling patterns of these signals would confirm the substitution pattern of the aromatic ring. The protons of the methoxy (B1213986) group would likely appear as a sharp singlet around 3.7-3.9 ppm. The methylene (B1212753) bridge protons (-CH₂-) connecting the piperidine (B6355638) and phenol rings would likely present as a singlet or a pair of doublets, depending on their magnetic environment, in the range of 3.5-4.5 ppm. The protons of the piperidine ring would exhibit a series of multiplets in the upfield region (typically 1.4-3.0 ppm), corresponding to the axial and equatorial protons at the different positions of the ring. Integration of these signals would provide the ratio of the number of protons of each type.

¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (110-160 ppm), with the carbon bearing the hydroxyl group and the carbon attached to the methoxy group having characteristic chemical shifts. The carbon of the methoxy group would appear around 55-60 ppm. The methylene bridge carbon would be expected in the 50-65 ppm range. The carbons of the piperidine ring would show signals in the upfield region (20-60 ppm).

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for establishing the connectivity within the molecule. COSY would reveal the coupling relationships between adjacent protons, for instance, between the different protons of the piperidine ring and between the aromatic protons. HSQC would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which would be instrumental in confirming the connection of the piperidin-1-ylmethyl group to the C2 position of the 5-methoxyphenol ring.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the piperidine and methylene groups would be observed in the 2800-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring would likely produce bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group would be expected around 1200-1260 cm⁻¹, and the C-O stretching of the methoxy group would likely appear as a strong band in the 1000-1100 cm⁻¹ region. The C-N stretching of the tertiary amine within the piperidine ring would be expected to show a band in the 1000-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima (λ_max) characteristic of a substituted benzene (B151609) ring. These absorptions are due to π → π* transitions. The position and intensity of these bands would be influenced by the presence of the hydroxyl, methoxy, and piperidin-1-ylmethyl substituents on the aromatic ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

MS: A mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the piperidine ring or cleavage of the bond between the methylene group and the phenol ring, leading to characteristic fragment ions.

HRMS: High-Resolution Mass Spectrometry would provide a very precise measurement of the molecular weight of the compound, allowing for the determination of its exact elemental formula. This is a crucial step in confirming the identity of a new or uncharacterized compound.

Crystallographic Studies

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The molecular architecture of this compound is conducive to a variety of stabilizing interactions, both within a single molecule (intramolecular) and between adjacent molecules in a condensed phase (intermolecular).

Intramolecular Interactions:

A primary intramolecular interaction anticipated in this molecule is a hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the piperidine ring. This type of interaction is common in ortho-substituted aminomethylphenols. The formation of a six-membered pseudo-ring through this O-H···N hydrogen bond would significantly influence the molecule's conformation, likely leading to a near-planar arrangement of the phenol ring and the N-CH₂- moiety. This is a well-documented phenomenon in similar structures, such as in (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol, where a strong intramolecular O—H⋯N hydrogen bond stabilizes the molecular structure. nih.govresearchgate.net

Intermolecular Interactions:

In the solid state, it is expected that intermolecular forces would play a significant role in the crystal packing. These interactions would likely include:

Hydrogen Bonding: While the primary hydroxyl group may be involved in an intramolecular hydrogen bond, it could also participate in intermolecular hydrogen bonding, especially if the intramolecular bond is weak or if steric factors are unfavorable. The phenolic -OH group can act as a hydrogen bond donor to the nitrogen or methoxy oxygen atoms of neighboring molecules. In analogous structures like 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, extensive networks of O-H···O and O-H···N hydrogen bonds are observed, forming chains and sheets that define the crystal lattice. nih.govresearchgate.net

π-Stacking and C-H···π Interactions: The electron-rich aromatic ring is a prime candidate for π-π stacking interactions with adjacent phenol rings. These interactions, where the planes of the aromatic rings are parallel-displaced, are a significant cohesive force in many aromatic compounds. Additionally, C-H···π interactions, where a C-H bond from a piperidine ring or the methyl group of the methoxy substituent points towards the face of a neighboring aromatic ring, are also highly probable. For instance, the crystal structure of (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol features weak C—H⋯π interactions. nih.govresearchgate.net

The interplay of these different interactions will ultimately determine the final three-dimensional arrangement of the molecules in a crystal. Computational modeling, such as Density Functional Theory (DFT) calculations, which have been used for similar molecules, could provide further insight into the preferred conformation and the energetics of these interactions. researchgate.net

Data on Potential Interactions:

The following tables provide an overview of the types of intermolecular and intramolecular interactions that are anticipated for this compound, with typical geometric parameters derived from analogous compounds reported in the literature.

Table 1: Potential Intramolecular Hydrogen Bonds This table is predictive and based on data from analogous compounds.

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Reference Analogue |

|---|---|---|---|---|---|

| O-H (phenol) | N (piperidine) | O-H···N | 2.6 - 2.8 | 140 - 160 | (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol nih.govresearchgate.net |

Table 2: Potential Intermolecular Interactions This table is predictive and based on data from analogous compounds.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Reference Analogue |

|---|---|---|---|---|

| O-H···O Hydrogen Bond | O-H (phenol) | O (methoxy) | 2.7 - 2.9 | 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol nih.govresearchgate.net |

| O-H···N Hydrogen Bond | O-H (phenol) | N (piperidine) | 2.8 - 3.0 | 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol nih.govresearchgate.net |

| π-π Stacking | Phenol Ring | Phenol Ring | 3.3 - 3.8 (centroid-centroid) | General aromatic compounds |

| C-H···π | C-H (piperidine) | Phenol Ring | ~3.5 (H to ring centroid) | (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol nih.govresearchgate.net |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure

DFT methods would be employed to determine the most stable three-dimensional arrangement of atoms in 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, known as its optimized geometry. Functionals such as B3LYP or WB97XD combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for such tasks. The calculation would yield key geometric parameters. The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Hypothetical Optimized Geometry Parameters This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-O (phenol) | ~1.36 Å |

| C-O (methoxy) | ~1.37 Å | |

| C-N (piperidine) | ~1.47 Å | |

| Bond Angle | C-O-H (phenol) | ~109° |

| C-C-N | ~112° | |

| Dihedral Angle | C-C-C-N | Varies with conformation |

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and the rotatable bonds connecting the substituents allow this compound to exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process maps out the potential energy surface, identifying low-energy conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can be dependent on its preferred shape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Delocalization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. These orbitals' spatial distribution would show which parts of the molecule are involved in electron donation and acceptance.

Hypothetical Frontier Orbital Energies This table is for illustrative purposes only and does not represent actual calculated data.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in a molecule. It examines charge transfer interactions between filled and vacant orbitals, which can reveal the strength of intramolecular hydrogen bonds and other stabilizing interactions. For this compound, NBO analysis could quantify the interaction between the phenolic hydroxyl group and the piperidine nitrogen atom.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this molecule, the MEP would likely show a negative potential around the phenolic oxygen and a positive potential near the hydroxyl hydrogen.

Molecular Dynamics Simulations

While quantum mechanics is excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, especially in a biological environment like a solvent or a lipid bilayer. An MD simulation of this compound would involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms at very short time intervals. This would reveal how the molecule moves, changes conformation, and interacts with its surroundings, providing insights into its solubility and dynamic behavior.

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is dictated by the rotational freedom around several key single bonds, giving rise to a molecule with significant flexibility. Theoretical and computational chemistry methods, such as Density Functional Theory (DFT) and semi-empirical calculations, are instrumental in exploring the potential energy surface of this compound and identifying its low-energy conformers.

The primary sources of conformational isomerism in this compound are the rotations around the C-C bond connecting the piperidine ring to the methylene (B1212753) bridge and the C-N bond of the piperidine ring. The piperidine ring itself typically adopts a stable chair conformation. In structurally similar compounds, such as 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol, the piperidine ring has been observed to exist in a chair conformation with the exocyclic N-C bond in an equatorial position. nih.gov This arrangement is generally favored as it minimizes steric hindrance.

To systematically investigate the conformational flexibility, a potential energy surface can be generated by calculating the energy of the molecule as a function of key dihedral angles. For instance, the torsion angle involving the C(phenol)-C(methylene)-N(piperidine)-C(piperidine) sequence would be a crucial coordinate to scan. Such calculations, often performed in steps of 10-15 degrees, can reveal the energy barriers between different conformational states and identify the global minimum energy structure. researchgate.net In similar phenolic compounds, intramolecular hydrogen bonding between the phenolic hydroxyl group and a nearby acceptor atom, such as the nitrogen of the imine in Schiff bases, can significantly stabilize a particular conformation. nih.govresearchgate.net In this compound, a similar intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the nitrogen atom of the piperidine ring, influencing the preferred conformation.

The dynamic behavior of the molecule can be further elucidated through molecular dynamics (MD) simulations. These simulations model the atomic motions over time, providing insights into the transitions between different conformations and the flexibility of various parts of the molecule at a given temperature.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by the surrounding solvent environment. Solvation models, both implicit and explicit, are employed in computational chemistry to account for these effects.

In a non-polar solvent, the conformational preferences are likely to be dominated by intramolecular forces, such as steric hindrance and potential intramolecular hydrogen bonding between the phenolic -OH and the piperidine nitrogen. The chair conformation of the piperidine ring is expected to be maintained.

In polar protic solvents, such as water or ethanol (B145695), the solvent molecules can form hydrogen bonds with the phenolic hydroxyl group and the piperidine nitrogen. This intermolecular hydrogen bonding can compete with and potentially disrupt any intramolecular hydrogen bonds. The result could be a shift in the conformational equilibrium towards more extended structures where the polar groups are more accessible for solvation. The increased dielectric constant of polar solvents can also stabilize conformers with larger dipole moments.

In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the solvent can act as a hydrogen bond acceptor but not a donor. This would lead to a different set of interactions compared to protic solvents, potentially favoring conformations where the phenolic proton is still available for intramolecular interactions or interactions with the solvent.

Computational models can simulate these solvent effects. Implicit solvation models represent the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent. Explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules, providing a more detailed and accurate picture of the specific solute-solvent interactions, including hydrogen bonding. By performing conformational analysis calculations in different simulated solvent environments, it is possible to predict how the relative energies of different conformers will change and thus how the conformational landscape is altered by the solvent.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Focusing on theoretical models for research insight, not empirical data

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are valuable computational tools in the early stages of drug discovery and chemical research. These models use the chemical structure of a compound to estimate its pharmacokinetic properties, providing insights that can help guide further experimental studies. For a research compound like this compound, these theoretical models offer a preliminary assessment of its potential druglikeness.

A variety of computational methods are used for ADME prediction, ranging from simple property calculations to complex machine learning algorithms trained on large datasets of known drugs. biotechnologia-journal.orgpreprints.org

Absorption: Theoretical models can predict several parameters related to oral absorption. Lipinski's Rule of Five is a widely used guideline to assess druglikeness and predicts that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. jbcpm.com Other models predict aqueous solubility (logS), which is a critical factor for absorption, and permeability through biological membranes, such as the Caco-2 cell model, which is an in vitro model of the human intestinal epithelium. nih.govalliedacademies.org The polar surface area (PSA) is another important descriptor, with lower values generally correlating with better cell permeability. nih.gov

Distribution: In silico models can estimate the extent to which a compound will distribute into different tissues. The volume of distribution (Vd) is a key parameter that can be predicted. Models also predict the ability of a compound to cross the blood-brain barrier (BBB), which is crucial for compounds targeting the central nervous system. nih.gov Plasma protein binding (PPB) is another important parameter that can be estimated, as only the unbound fraction of a drug is typically active.

Metabolism: The metabolism of a compound is often predicted by identifying its potential interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family. alliedacademies.org In silico models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and can even predict the sites of metabolism on the molecule. alliedacademies.org This information is critical for understanding the compound's potential metabolic stability and for identifying potential drug-drug interactions.

Excretion: Predictions related to excretion often focus on the interaction of the compound with transporters involved in renal and hepatic clearance.

For this compound, these theoretical ADME models can provide valuable initial insights. For example, the presence of both a phenolic hydroxyl group and a basic piperidine nitrogen will influence its predicted solubility and permeability. The lipophilicity, which can be estimated by calculating logP, will be a key determinant of its absorption and distribution characteristics. The methoxy (B1213986) group and the aromatic ring are potential sites of metabolism by CYP enzymes.

It is important to note that these in silico predictions are theoretical and serve as a guide for further research. They are based on models derived from existing data and may not perfectly predict the behavior of a novel compound. However, they are an indispensable tool for prioritizing compounds and for designing more targeted and efficient experimental studies.

Table of Predicted ADME Properties (Illustrative)

| ADME Property | Predicted Parameter | Theoretical Significance |

| Absorption | logP (Octanol/Water Partition Coefficient) | Indicates lipophilicity; affects solubility and permeability. |

| logS (Aqueous Solubility) | Crucial for dissolution and absorption. | |

| Polar Surface Area (PSA) | Influences membrane permeability. | |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | |

| Caco-2 Permeability | In vitro model for intestinal permeability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity. |

| Plasma Protein Binding (PPB) | Affects the concentration of free, active compound. | |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts metabolic pathways and potential for drug interactions. |

Molecular and Cellular Biological Activity Investigations: Mechanistic and Target Oriented Studies Excluding Clinical Human Trials and Safety/adverse Effects

Receptor Binding and Modulation Studies (In Vitro)

In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a compound for specific receptor targets. The following subsections outline the available data for 5-Methoxy-2-(piperidin-1-ylmethyl)phenol.

Sigma-1 Receptor Affinity and Selectivity Profiling

There are no publicly available scientific studies that have specifically investigated the affinity and selectivity of this compound for the sigma-1 receptor.

Serotonin (B10506) (5-HT4) Receptor Interaction and Intrinsic Activity

Comprehensive searches of scientific literature did not yield any studies detailing the interaction or intrinsic activity of this compound at the serotonin (5-HT4) receptor.

Estrogen Receptor Alpha (ERα) Binding and Interaction Modes

There is no available research data on the binding affinity or interaction modes of this compound with the estrogen receptor alpha (ERα).

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Ligand Characterization

Investigations into the characterization of this compound as a ligand for muscarinic acetylcholine receptors (mAChRs) have not been reported in the accessible scientific literature.

Enzyme Inhibition and Activation Assays (In Vitro)

Enzyme assays are crucial for understanding a compound's potential to modulate enzymatic activity. This section reviews the available data on the effects of this compound on specific enzymes.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition Studies

There are no published in vitro studies that have assessed the inhibitory activity of this compound against monoacylglycerol lipase (MAGL).

DNA Gyrase Inhibition Mechanism

Investigations into the potential of this compound to act as an inhibitor of DNA gyrase have not been documented in the available scientific literature. As such, there are no mechanistic studies or data to suggest its interaction with this bacterial enzyme.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation Pathways

There is no available scientific evidence to indicate that this compound is involved in the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathways. Research on the effects of this compound on AMPK and its downstream signaling cascades has not been reported.

Antiproliferative and Cytotoxic Evaluations (In Vitro Cell-Based Assays)

Effects on Cancer Cell Lines (e.g., MDA-MB-231, A549, BEL-7402, B16F10)

A review of published research reveals no studies that have specifically evaluated the antiproliferative or cytotoxic effects of this compound on the cancer cell lines MDA-MB-231 (breast cancer), A549 (lung cancer), BEL-7402 (liver cancer), or B16F10 (melanoma). Consequently, no data on its potential efficacy against these cell lines is available.

Mechanisms of Cell Growth Suppression (e.g., DNA Synthesis Inhibition, Tubulin Polymerization)

In the absence of antiproliferative studies, the mechanisms by which this compound might suppress cell growth, such as through the inhibition of DNA synthesis or the disruption of tubulin polymerization, remain uninvestigated. There are no reports on its effects on the cell cycle or microtubule dynamics.

Target Identification in Cancer Pathways (e.g., EGFR, Estrogen Receptors)

There is no information available from scientific studies to suggest that this compound targets key proteins in cancer pathways, such as the Epidermal Growth Factor Receptor (EGFR) or Estrogen Receptors (ER). Research to identify its potential molecular targets within cancer-related signaling networks has not been published.

Antimicrobial and Antiparasitic Research (In Vitro/In Vivo Pre-clinical Models)

There is currently no available scientific data from in vitro or in vivo pre-clinical models detailing the antimicrobial or antiparasitic activities of this compound.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No studies were identified that have evaluated the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Research on other methoxyphenol compounds has shown varied antibacterial potential, but these findings cannot be directly attributed to the specific subject compound.

Antifungal Activity against Fungal Species

Information regarding the in vitro or in vivo antifungal activity of this compound against any fungal species is not present in the available scientific literature. While some piperidine (B6355638) derivatives have been explored for antifungal properties, specific data for the title compound is absent.

Antimalarial Activity against Plasmodium falciparum

There are no published research findings on the antimalarial activity of this compound against Plasmodium falciparum or any other malaria parasite.

Antimycobacterial Activity against Mycobacterium tuberculosis Strains

Scientific literature lacks any reports on the antimycobacterial efficacy of this compound against strains of Mycobacterium tuberculosis.

Anti-inflammatory and Analgesic Property Investigations (Pre-clinical Models)

Specific pre-clinical investigations into the anti-inflammatory and analgesic properties of this compound have not been reported in the accessible scientific domain.

Modulation of Pain Pathways

There is no available data from pre-clinical models that explores the mechanism by which this compound may modulate pain pathways. General research into analgesic mechanisms often involves complex interactions within the central and peripheral nervous systems, but the role of this specific compound in these processes has not been elucidated.

Phenolic Component Contribution to Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds are well-documented and are often attributed to their unique chemical structures. The phenolic hydroxyl group is a key player in mediating these effects. Phenolic compounds can modulate various inflammatory pathways. For instance, they have been shown to inhibit the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.netresearchgate.net

Antioxidant Activity Profiling

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, protecting cells from damage induced by oxidative stress. This activity is primarily due to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.

A variety of in vitro assays are commonly employed to determine the free radical scavenging ability of compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and others that measure the ability to scavenge hydroxyl radicals and superoxide (B77818) anions.

Research on various 2-methoxyphenol derivatives has demonstrated their capacity to act as antioxidants. researchgate.netatlantis-press.com For instance, a study on 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol reported a significant EC50 value in the DPPH assay, indicating potent antioxidant activity. atlantis-press.com The presence of the electron-donating methoxy (B1213986) group on the phenol (B47542) ring is thought to enhance the radical scavenging ability. mdpi.com While direct data for this compound is not available, it is plausible that it would exhibit similar properties due to its core 2-methoxyphenol structure.

Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds This table is illustrative and based on data for related compounds, not this compound itself.

| Compound | Assay | Result (IC50/EC50) | Reference |

|---|---|---|---|

| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH | 10.46 ppm | atlantis-press.com |

Beyond direct radical scavenging, phenolic compounds can mitigate oxidative stress through several other mechanisms. These include the chelation of metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS). They can also upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), through the activation of transcription factors like the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov

The combination of a phenol ring with a methoxy group, as present in this compound, is a common structural motif in compounds known to possess antioxidant properties. mdpi.commdpi.com The piperidine ring might also influence the molecule's ability to interact with cellular membranes and targets involved in oxidative stress pathways. vulcanchem.com

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Piperidin 1 Ylmethyl Phenol and Its Analogs

Impact of Substitutions on the Phenolic Ring System

The phenolic ring of 5-Methoxy-2-(piperidin-1-ylmethyl)phenol is a prime target for structural modification to modulate biological activity. The position and nature of substituents on this ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Influence of Methoxy (B1213986) Group Position and Substituents

The methoxy group at the 5-position of the phenolic ring is a key determinant of the molecule's properties. Studies on related phenolic Mannich bases have shown that the presence and position of methoxy groups can significantly impact bioactivity. For instance, in a series of phenolic Mannich base derivatives synthesized from vanillin (B372448) (which has a similar 4-hydroxy-3-methoxy substitution pattern), the methoxy group was found to be important for their inhibitory effects on enzymes like acetylcholinesterase and α-glycosidase. researchgate.net

Furthermore, the replacement of the methoxy group with other substituents would be expected to have a profound impact on activity. For example, replacing it with a more lipophilic group could enhance membrane permeability, while introducing a hydrogen-bonding group could lead to new interactions with a target receptor.

Effects of Halogenation and Alkyl Substitution

The introduction of halogens or alkyl groups onto the phenolic ring is a common strategy in medicinal chemistry to fine-tune a compound's properties.

Halogenation: The addition of halogen atoms such as chlorine, fluorine, or bromine can modulate a compound's lipophilicity, electronic character, and metabolic stability. For example, in a study of 8-hydroxyquinoline-derived Mannich bases, the introduction of a chlorine atom at the 5-position was shown to influence the compound's anticancer activity. nih.gov While this is a different scaffold, it highlights the general principle that halogenation is a critical tool in SAR studies. In the context of this compound, halogenation at positions 3, 4, or 6 could lead to derivatives with altered biological profiles. For instance, a fluorine atom could act as a bioisostere for a hydrogen atom, potentially improving metabolic stability without significantly altering the steric profile.

Alkyl Substitution: The introduction of small alkyl groups, such as a methyl or ethyl group, can also impact activity. Alkyl groups can increase lipophilicity and introduce steric bulk, which can influence how the molecule fits into a binding pocket. In a study on substituted Mannich bases, the presence of a methyl group was shown to affect the antimicrobial and antifungal activity. For this compound, adding an alkyl group to the phenolic ring could enhance its interaction with hydrophobic pockets in a target protein, potentially leading to increased potency.

Role of the Piperidine (B6355638) Moiety

Conformational Preferences of the Piperidine Ring and Activity

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituent at the nitrogen atom (the benzylphenol group in this case) can be either axial or equatorial. This conformational preference can be influenced by the nature of the substituents on the piperidine ring itself. The specific conformation adopted by the piperidine ring can be crucial for biological activity, as it dictates the spatial arrangement of the pharmacophoric groups and their ability to interact with a biological target. The review of piperidine and morpholine (B109124) derivatives emphasizes the importance of the piperidine ring in drug design and development. researchgate.netbohrium.com

Substituent Effects on the Piperidine Nitrogen and Carbon Atoms

Substituents on Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key basic center and a site for potential modification. While the parent compound has a benzylphenol group attached to the nitrogen, further N-alkylation or N-acylation could be explored. However, in the context of Mannich bases, the nitrogen is part of the aminomethyl linker, and modifications here would fundamentally alter the core structure.

Substituents on Piperidine Carbon Atoms: Introducing substituents on the carbon atoms of the piperidine ring can have a significant impact on activity. For example, in a study of piperidine derivatives as antibacterial translation inhibitors, substitutions on the piperidine ring were found to be critical for activity. nih.gov Methyl or other small alkyl groups at the 2-, 3-, or 4-positions of the piperidine ring can influence the ring's conformation and introduce new steric interactions. For instance, a methyl group at the 4-position of the piperidine ring in some sulfonamides led to high anticancer activity. ajchem-a.com

The following table summarizes the impact of substitution on a piperidine ring in a different series of bioactive compounds, illustrating the general principles that could be applied to this compound analogs.

| Compound Series | Substitution on Piperidine Ring | Observed Effect on Activity | Reference |

| Sulfonamides | 3-methyl or 4-methyl | Higher anticancer activity | ajchem-a.com |

| Aminoglycoside Mimetics | 3,5-diamino | Potent translation inhibitors | nih.gov |

Comparison with Other Cyclic Amine Derivatives (e.g., Morpholine, Piperazine)

Replacing the piperidine ring with other cyclic amines like morpholine or piperazine (B1678402) is a common strategy to explore the importance of the amine's basicity, lipophilicity, and hydrogen bonding capacity.

Morpholine: The replacement of a piperidine ring with a morpholine ring introduces an oxygen atom, which reduces the basicity of the nitrogen atom and increases the molecule's polarity and potential for hydrogen bonding. In some cases, this can lead to improved pharmacokinetic properties. researchgate.netbohrium.com For example, in a series of antidiabetic agents, both piperidine and morpholine derivatives showed significant activity, indicating that both rings can be well-tolerated scaffolds. nih.gov

Piperazine: Piperazine contains a second nitrogen atom, which can be a site for further substitution. This offers a handle to attach additional functionalities that could interact with the biological target or modulate the compound's physicochemical properties. In a study of new phenolic Mannich bases with piperazines, various N-substituted piperazines were shown to exhibit significant cytotoxic and enzyme inhibitory effects. nih.gov The nature of the substituent on the distal nitrogen of the piperazine had a profound effect on activity.

The choice between piperidine, morpholine, and piperazine can therefore have a dramatic impact on the biological activity and properties of the resulting compound, as summarized in the table below based on findings from various studies.

| Cyclic Amine | Key Features | Potential Impact on Activity | Reference |

| Piperidine | More basic, more lipophilic | Can enhance hydrophobic interactions and salt bridge formation | nih.gov |

| Morpholine | Less basic, more polar, H-bond acceptor | May improve aqueous solubility and pharmacokinetic profile | researchgate.netbohrium.com |

| Piperazine | Two nitrogen atoms, allows for further substitution | Offers a point for further chemical modification to optimize activity | nih.gov |

Significance of the Methylene (B1212753) Bridge

Linker Length and Flexibility in Ligand-Target Interactions

The length and flexibility of the linker that connects a pharmacophore to a binding moiety are crucial determinants of a ligand's affinity and specificity for its receptor. In the context of this compound and its analogs, the methylene bridge dictates the spatial orientation of the phenol (B47542) and piperidine rings, influencing how effectively the molecule can adopt the optimal conformation for binding.

Studies on analogs of other bioactive compounds provide insight into these principles. For instance, in a series of Tamsulosin derivatives designed as ANO1 inhibitors, modifications to the linker length had a significant impact on activity. Shortening the linker was found to be unfavorable for ANO1 inhibitory activity, demonstrating the necessity of a sufficient linker length to span the required distance within the binding site acs.org.

The flexibility of the linker is another key consideration. While a certain degree of flexibility can be advantageous, allowing the ligand to adapt to the topography of the binding site, excessive flexibility can be detrimental. In the design of multitarget-directed ligands, achieving a balance between rigidity and flexibility is often a key objective.

Structural Rigidity and Biological Activity

Introducing rigidity into the linker region can be a powerful strategy to enhance biological activity. A more rigid linker pre-organizes the ligand into a conformation that is closer to the bioactive conformation, thereby reducing the entropic cost of binding. This can lead to a significant improvement in binding affinity and, consequently, potency.

In SAR studies of related N-benzylpiperidine derivatives, the introduction of rigidifying elements has been shown to be beneficial. For example, replacing a flexible linker in Tamsulosin with a longer, more rigid one containing a piperidine ring was shown to enhance the inhibitory activity against the ANO1 current acs.org. This suggests that the more defined spatial arrangement of the pharmacophoric groups contributes to a more favorable interaction with the target.

The table below illustrates the impact of modifying linker rigidity in a series of Tamsulosin analogs on their ANO1 inhibitory activity.

| Compound | Linker Modification | ANO1 Inhibition Rate (%) at 100 µM |

| Tamsulosin | Flexible ether and secondary amine linker | 62.5 |

| 8 | Replacement of flexible linker with a longer, rigid piperidine-containing linker | 68.8 |

| 9 | Replacement of flexible linker with a longer, rigid pyrrolidine-containing linker | 62.3 |

| 10 | Isomeric piperidine-containing linker | 87.9 |

| 11 | Replacement of secondary amine in rigid linker with an amide | 29.6 |

Data sourced from a study on Tamsulosin derivatives and their ANO1 inhibitory activity. The inhibition rates demonstrate the significant effect of linker rigidity and composition on biological function. acs.org

Advanced Topics and Future Research Directions

Design and Synthesis of Prodrugs and Targeted Delivery Systems

A significant avenue for future research is the design of prodrugs to enhance the therapeutic profile of derivatives based on the 5-Methoxy-2-(piperidin-1-ylmethyl)phenol scaffold. Prodrugs are inactive compounds that undergo biotransformation in the body to release the active parent drug, a strategy used to overcome undesirable physicochemical or pharmacokinetic properties. ijpcbs.comresearchgate.net For the this compound core, the phenolic hydroxyl group and the tertiary amine of the piperidine (B6355638) ring are prime candidates for chemical modification.

Prodrug Strategies:

Carrier-Linked Prodrugs: The most common approach involves covalently linking the active drug to an inert carrier molecule. ijpcbs.com

Ester Prodrugs: The phenolic hydroxyl group can be esterified. This modification increases lipophilicity, which can enhance membrane permeability. In vivo, endogenous esterase enzymes would hydrolyze the ester bond, releasing the active phenolic compound.

Carbonate and Carbamate (B1207046) Prodrugs: Similar to esters, these can be formed at the phenolic site to modulate solubility and permeability.

N-Oxide or N-Acyloxyalkyl Prodrugs: The piperidine nitrogen could be targeted to form N-oxides or other cleavable derivatives, which can alter solubility and be reduced or hydrolyzed in vivo to regenerate the tertiary amine.

Soft Alkyl Ether Prodrugs: Inspired by strategies used for other phenolic drugs, "soft" alkyl ether prodrugs could be synthesized. nih.gov For example, alkyloxycarbonyloxymethyl (AOCOM) ethers could be created at the phenolic position. These are designed to be stable in aqueous environments but are cleaved by cutaneous enzymes, making them suitable for targeted transdermal delivery. nih.gov

Targeted delivery systems aim to concentrate a therapeutic compound in a specific tissue or organ. For derivatives of this compound, this could involve conjugation to polymers, antibodies, or nanoparticles that recognize specific biological markers, thereby increasing efficacy and reducing off-target effects.

Exploration of Allosteric Modulation Mechanisms

Allosteric modulation represents a sophisticated mechanism for controlling protein function. universiteitleiden.nl Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. universiteitleiden.nlnih.gov This binding event induces a conformational change in the protein, which in turn modifies the binding or efficacy of the orthosteric ligand. universiteitleiden.nl This approach can offer superior target selectivity, as allosteric sites are often less conserved across receptor subtypes than orthosteric sites. nih.gov

The this compound scaffold is structurally related to ligands known to target G-protein coupled receptors (GPCRs), a major class of proteins regulated by allosteric mechanisms. nih.gov While direct evidence for allosteric activity of this specific compound is not established, its potential as a starting point for designing allosteric modulators is high.

Future Research Focus:

Screening and Docking Studies: Derivatives of the scaffold could be screened against a panel of receptors, particularly GPCRs like serotonin (B10506) (5-HT) or dopamine (B1211576) receptors, which are known to have allosteric sites. nih.govnih.gov Computational docking studies could predict whether these molecules preferentially bind to known allosteric pockets. nih.gov

Pharmacological Characterization: Compounds that show potential as allosteric modulators would require detailed pharmacological investigation. For example, a positive allosteric modulator (PAM) would enhance the effect of the endogenous agonist without having an effect on its own. universiteitleiden.nl Assays would measure shifts in the agonist's potency and efficacy in the presence of the potential modulator. nih.gov The development of such modulators could lead to more refined therapeutic agents with fewer side effects. nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These technologies can analyze vast datasets to predict molecular properties, identify novel biological targets, and generate new chemical structures with desired characteristics. nih.govresearchgate.net

For the this compound scaffold, AI and ML can be applied in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from existing derivatives. These ML models can then predict the biological activity, solubility, permeability, and potential toxicity of new, unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis. youtube.com

Generative Models for De Novo Design: Generative AI, particularly through chemical language models (CLMs), can design novel molecules from scratch. nih.gov By fine-tuning a CLM on a set of active compounds containing the this compound core, the model can learn the key pharmacophoric features and generate new, diverse structures that are optimized for activity against one or more targets. nih.gov

Polypharmacology Prediction: AI can be used to predict the activity of a compound across multiple targets, which is crucial for designing multi-target-directed ligands (MTDLs). nih.govmdpi.com This helps in identifying desired multi-target profiles while also flagging potential off-target activities that could lead to side effects.

| Derivative ID | Proposed Modification | AI-Predicted Target Affinity (Ki, nM) | AI-Predicted BBB Permeability (LogBB) | AI-Predicted Aqueous Solubility (LogS) | Synthesis Priority |

|---|---|---|---|---|---|

| Scaffold-001 | R=H (Parent) | 50 | 0.1 | -3.5 | Baseline |

| Scaffold-002 | Add 4'-fluoro to piperidine | 25 | 0.2 | -3.6 | High |

| Scaffold-003 | Replace methoxy (B1213986) with ethoxy | 60 | 0.05 | -3.9 | Low |

| Scaffold-004 | Add 6-chloro to phenol (B47542) ring | 15 | 0.3 | -4.1 | High |

Development of Fluorescent Probes for Biological Target Visualization

Fluorescent probes are indispensable tools in chemical biology for visualizing the location and dynamics of biological targets like receptors within living cells. nih.gov These probes consist of a target-specific ligand attached to a fluorescent dye (fluorophore). nih.gov The this compound scaffold can serve as the ligand component for creating such probes.

The design process involves strategically attaching a fluorophore to the scaffold via a linker, ensuring that the modification does not significantly impair the ligand's binding affinity for its target. nih.gov

Design Considerations: The choice of fluorophore is critical and depends on the experimental requirements, such as the desired excitation and emission wavelengths. The dansyl group is a moderately sized fluorophore that can be readily introduced. nih.gov Other options span the visible spectrum, including red and near-infrared dyes that allow for deeper tissue imaging. unito.itnih.gov The linker's length and composition must be optimized to spatially separate the fluorophore from the ligand, preventing steric hindrance at the binding site.

Applications: A successful fluorescent probe based on this scaffold would enable direct visualization of its biological target using techniques like confocal microscopy. nih.gov This could provide invaluable information on receptor distribution, trafficking, and expression levels in different cell types or disease states. nih.gov

| Property | Ideal Characteristic | Rationale |

|---|---|---|

| Binding Affinity (Ki) | Low nanomolar (nM) range | Ensures specific binding to the target receptor at low concentrations, minimizing off-target signal. nih.gov |

| Fluorescence Quantum Yield (Φf) | High (>0.1) | A high quantum yield results in a brighter probe, making it easier to detect, especially for low-expression targets. nih.gov |

| Stokes Shift | Large (>50 nm) | A large separation between excitation and emission wavelengths reduces background noise and improves signal clarity. nih.gov |

| Photostability | High | Resists photobleaching during prolonged imaging sessions. |

| Cell Permeability | High (for intracellular targets) | The probe must be able to cross the cell membrane to reach targets located inside the cell. |

Investigation of Multi-Target Directed Ligands Based on the this compound Scaffold

Many complex illnesses, such as neurodegenerative diseases, involve multiple pathological pathways. mdpi.com The "one molecule, one target" paradigm has often failed for these conditions, leading to the emergence of the multi-target-directed ligand (MTDL) approach. nih.govnih.gov MTDLs are single chemical entities designed to interact with two or more distinct biological targets, offering the potential for a more holistic therapeutic effect. nih.gov

The this compound scaffold is an attractive starting point, or "metacore," for MTDL design. rsc.org It contains distinct chemical regions that can be independently modified to confer affinity for different targets. For example, one part of the molecule could be optimized for a GPCR, while another part is modified to inhibit an enzyme.

Design Strategies:

Pharmacophore Merging: This involves combining the essential structural features (pharmacophores) of two different known ligands into a single molecule.

Scaffold Functionalization: Starting with the core scaffold, different functional groups can be introduced at various positions to build affinity for secondary and tertiary targets. For example, modifications to the phenol ring could target monoamine oxidase (MAO), while changes to the piperidine substituent could confer affinity for cholinesterase enzymes, a common MTDL strategy in Alzheimer's disease research. researchgate.net

| Molecular Fragment | Primary Target | Proposed Modification for Secondary Target | Secondary Target | Rationale |

|---|---|---|---|---|

| Phenol Ring | Antioxidant (Radical Scavenging) | Incorporate a propargylamine (B41283) moiety | Monoamine Oxidase B (MAO-B) | The propargylamine group is a known pharmacophore for irreversible MAO-B inhibition. researchgate.net |

| Piperidine Ring | Base for CNS penetration | Link to a fragment mimicking the active site of Acetylcholinesterase (AChE) inhibitors (e.g., a benzyl (B1604629) group) | Acetylcholinesterase (AChE) | Combines the scaffold with features of known AChE inhibitors like donepezil. researchgate.net |

Elucidation of Complete Metabolic Pathways (excluding human physiological data)

Understanding the metabolic fate of a compound is critical in drug development. While specific metabolic data for this compound is not available, its metabolic pathways can be predicted based on its chemical structure and known biochemical transformations. These transformations are primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Predicted Phase I Metabolism:

O-Demethylation: The methoxy group (-OCH₃) is a common site for metabolism by cytochrome P450 enzymes (CYPs), specifically CYP2D6 or CYP3A4. This reaction would yield the corresponding catechol derivative, 2,5-dihydroxy-1-(piperidin-1-ylmethyl)benzene.

Aromatic Hydroxylation: CYPs could add a hydroxyl group to another position on the phenol ring, although this is generally less favored than O-demethylation.

Piperidine Ring Oxidation: The piperidine ring can undergo several oxidative reactions, including:

N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzyl group is possible, though often a minor pathway for this type of linkage.

Ring Hydroxylation: Hydroxylation at the 3- or 4-position of the piperidine ring is a common metabolic pathway.

Lactam Formation: Oxidation of the carbon adjacent to the nitrogen can lead to the formation of a six-membered lactam (a cyclic amide).

Predicted Phase II Metabolism:

Glucuronidation: The phenolic hydroxyl group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which would attach a glucuronic acid moiety. This is a major detoxification pathway that significantly increases water solubility and facilitates excretion.

Sulfation: Alternatively, the phenol can be conjugated with a sulfonate group by sulfotransferases (SULTs).

Further in vitro studies using liver microsomes or hepatocytes from various species would be required to confirm these predicted pathways and identify the specific enzymes involved.

Green Chemistry Approaches in Synthetic Development of Derivatives

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ajchem-a.com Applying these principles to the synthesis of this compound derivatives can lead to more sustainable, efficient, and cost-effective manufacturing. ajchem-a.com

The classical synthesis of this compound involves the Mannich reaction, which condenses a phenol, formaldehyde (B43269), and a secondary amine (piperidine). While effective, traditional methods often use organic solvents and require long reaction times.

Solvent-Free and Alternative Energy Sources: Research has shown that similar Mannich reactions can be performed under solvent-free conditions using infrared irradiation. arkat-usa.org This method dramatically reduces reaction times from hours to minutes and eliminates the need for volatile organic solvents. arkat-usa.org Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields. researchgate.net

Catalysis: The use of non-toxic, recyclable catalysts instead of stoichiometric reagents improves atom economy and reduces waste. For piperidine synthesis in general, methods using water as a solvent or catalyst have been developed. ajchem-a.com

Biocatalysis: The use of enzymes, such as transaminases, in combination with organocatalysis, presents a novel, green approach for producing chiral piperidine alkaloids and their analogs. ucd.ie

| Parameter | Conventional Method (e.g., Reflux in Ethanol) | Green Alternative (e.g., Solvent-Free IR Irradiation) |

|---|---|---|

| Solvent | Organic solvents (e.g., ethanol (B145695), DMF). unisi.it | None (solvent-free) or water. ajchem-a.comarkat-usa.org |

| Energy Source | Conventional heating (oil bath). | Infrared or microwave irradiation. arkat-usa.orgresearchgate.net |

| Reaction Time | Hours to days. arkat-usa.org | Minutes. arkat-usa.org |

| Catalyst | May require metal catalysts or strong acids/bases. | May be catalyst-free or use recyclable/non-toxic catalysts. ajchem-a.com |

| Yields | Variable, often moderate. arkat-usa.org | Often high to excellent. arkat-usa.org |

| Environmental Impact | Generates solvent waste, higher energy consumption. | Minimal waste, lower energy consumption, improved safety. |

Q & A

Q. What are the common synthetic routes for preparing 5-Methoxy-2-(piperidin-1-ylmethyl)phenol, and how do reaction conditions influence yield?

The compound can be synthesized via Mannich-type reactions or Schiff base formation followed by reduction. For example, analogous structures (e.g., Schiff bases with morpholine/piperidine substituents) are synthesized by condensing aldehydes with amines in methanol or ethanol under reflux . Yield optimization requires precise control of stoichiometry, temperature (typically 60–80°C), and pH (weakly acidic to neutral conditions). Impurities like unreacted starting materials or byproducts (e.g., dimeric forms) are common; purification via column chromatography (silica gel, ethyl acetate/hexane) is often necessary .

Q. What spectroscopic methods are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for phenolic –OH, C–N stretch at ~1250 cm⁻¹ for piperidine) .

- NMR : ¹H NMR reveals methoxy protons as a singlet (~δ 3.8 ppm) and piperidine protons as multiplet signals (δ 1.2–2.8 ppm). Aromatic protons appear as doublets/multiplet in δ 6.5–7.5 ppm .

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol tautomerism in Schiff base analogs) and intramolecular hydrogen bonding .

Q. How is the compound’s solubility and stability assessed for in vitro studies?